2-Ethylamino-3-nitropyridine
Overview
Description
2-Ethylamino-3-nitropyridine is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The IUPAC name for this compound is N-ethyl-3-nitro-2-pyridinamine .
Synthesis Analysis
The synthesis of nitropyridines, such as this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic analysis and electronic structure . Geometrical optimization and nuclear magnetic resonance can also be used for the analysis .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Scientific Research Applications
Electronic and Luminescence Properties
2-Ethylamino-3-nitropyridine, a variant of nitropyridine derivatives, has been studied for its electronic absorption spectra and luminescence properties. These studies have been conducted in both solid state and ethyl alcohol solution at various temperatures. The investigations focus on understanding the energy sequence of singlet and triplet states, employing techniques like semi-empirical ZINDO and ab initio with DFT and MPW1PW91 density functionals (Lorenc et al., 2002). Further research also compared experimental values with theoretical calculations, contributing to our understanding of these compounds' electronic structures (Lorenc et al., 2004).
Molecular Structure and Vibrational Spectra
The molecular structure of 2-N-ethylamino-5-methyl-4-nitropyridine (EN5MP) and its vibrational spectra have been analyzed using quantum chemical DFT calculations and X-ray diffraction (XRD) data. These studies provide insights into the compound's structural characteristics, including its dimeric structure and hydrogen bonding patterns (Lorenc, 2012).
Chemical Reactions and Synthesis
Research has also delved into the substitution reactions of nitropyridine derivatives, including this compound. These studies explore the synthesis and yields of various substituted pyridines, contributing to the field of organic chemistry and the synthesis of novel compounds (Bakke & Sletvold, 2003). Additionally, the oxidative amination of 3-nitropyridines has been investigated, leading to the creation of various substituted derivatives, enhancing our understanding of organic reaction mechanisms (Bakke & Svensen, 2001).
Potential Applications in Sensing and Detectionthis compound-based compounds have been developed as fluorescent probes for the detection of Fe3+ and Hg2+ in aqueous media. These probes, characterized by various spectral techniques, demonstrate the compound's potential in environmental and biological sensing applications [(Singh et al., 2020)]
Scientific Research Applications of this compound
Electronic and Luminescence Properties
This compound, a variant of nitropyridine derivatives, has been studied for its electronic absorption spectra and luminescence properties. These studies have been conducted in both solid state and ethyl alcohol solution at various temperatures. The investigations focus on understanding the energy sequence of singlet and triplet states, employing techniques like semi-empirical ZINDO and ab initio with DFT and MPW1PW91 density functionals (Lorenc et al., 2002). Further research also compared experimental values with theoretical calculations, contributing to our understanding of these compounds' electronic structures (Lorenc et al., 2004).
Molecular Structure and Vibrational Spectra
The molecular structure of 2-N-ethylamino-5-methyl-4-nitropyridine (EN5MP) and its vibrational spectra have been analyzed using quantum chemical DFT calculations and X-ray diffraction (XRD) data. These studies provide insights into the compound's structural characteristics, including its dimeric structure and hydrogen bonding patterns (Lorenc, 2012).
Chemical Reactions and Synthesis
Research has also delved into the substitution reactions of nitropyridine derivatives, including this compound. These studies explore the synthesis and yields of various substituted pyridines, contributing to the field of organic chemistry and the synthesis of novel compounds (Bakke & Sletvold, 2003). Additionally, the oxidative amination of 3-nitropyridines has been investigated, leading to the creation of various substituted derivatives, enhancing our understanding of organic reaction mechanisms (Bakke & Svensen, 2001).
Safety and Hazards
Future Directions
The future directions of research on 2-Ethylamino-3-nitropyridine could involve further studies on its synthesis, molecular structure, and chemical reactions . Additionally, more research could be conducted to determine its physical and chemical properties, safety and hazards, and potential applications .
Biochemical Analysis
Biochemical Properties
2-Ethylamino-3-nitropyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it reacts with ammonium chloride to form 2-ethylamino-3-nitropyridinium chloride . The ethylamino group in this compound can be hydrolyzed by water in the solution, indicating its reactivity in aqueous environments
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with caspase and Bcl-2, which are crucial in the regulation of apoptosis. Additionally, this compound may impact the cytoskeleton and integrin signaling pathways, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group at the 3-position is particularly reactive, allowing the compound to participate in various chemical reactions. The molecular mechanism involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This shift is not an electrophilic aromatic substitution but rather a unique rearrangement that affects the compound’s reactivity and interaction with other molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. It has been noted that this compound is stable under standard laboratory conditions but may degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, indicating potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating apoptosis and cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s metabolism may involve oxidative reactions, leading to the formation of reactive intermediates . These metabolic pathways can influence the overall biochemical activity of this compound and its impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the nucleus, cytoplasm, or other organelles can determine its role in cellular processes and its interaction with other biomolecules.
Properties
IUPAC Name |
N-ethyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-7-6(10(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBQQNCEHLMYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475867 | |
Record name | 2-Ethylamino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26820-65-5 | |
Record name | N-Ethyl-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26820-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylamino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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